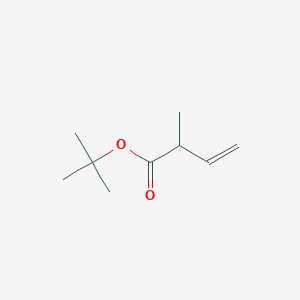
2-(2-溴噻唑-5-基)乙酸乙酯
描述
Ethyl 2-(2-bromothiazol-5-yl)acetate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(2-bromothiazol-5-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-bromothiazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-bromothiazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
2-(2-溴噻唑-5-基)乙酸乙酯已被研究用于其在抗肿瘤活性中的潜力。噻唑衍生物,包括该化合物,已被合成并评估其对各种人类肿瘤细胞系的细胞毒性作用。 这些化合物在抑制癌细胞生长方面显示出良好的效果,使其在开发新型抗癌药物方面具有价值 .
抗菌活性
噻唑部分以其抗菌特性而闻名。2-(2-溴噻唑-5-基)乙酸乙酯作为噻唑衍生物,可用于合成具有潜在抗菌活性的新化合物。 这种应用对于对抗耐药细菌和开发新型抗生素至关重要 .
硫药物的合成
噻唑是合成硫药物的关键结构。 2-(2-溴噻唑-5-基)乙酸乙酯可用作生产这些药物的起始原料或中间体,这些药物对治疗细菌感染很重要 .
杀生物剂和杀菌剂的生产
由于其结构特性,2-(2-溴噻唑-5-基)乙酸乙酯可用于合成杀生物剂和杀菌剂。 这些化合物对于保护农作物免受真菌感染和确保粮食安全至关重要 .
化学反应加速剂的开发
该化合物的反应性使其适合用于创建化学反应加速剂。 这些加速剂可以显着加快化学反应,这在各种工业和研究应用中都有益 .
染料的创建
2-(2-溴噻唑-5-基)乙酸乙酯可能参与染料的合成,特别是那些需要噻唑环作为其结构一部分的染料。 这些染料在纺织品、油墨和生物染色方面有应用 .
神经保护药物开发
研究表明,噻唑衍生物具有神经保护特性。 2-(2-溴噻唑-5-基)乙酸乙酯可用于开发保护神经细胞免受损伤的药物,这在阿尔茨海默病和帕金森病等疾病中尤为重要 .
抗病毒药物合成
噻唑环存在于多种抗病毒药物中。 2-(2-溴噻唑-5-基)乙酸乙酯可能在合成新型抗病毒剂中发挥作用,这在新出现的病毒性疾病的背景下越来越重要 .
作用机制
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
生化分析
Biochemical Properties
Ethyl 2-(2-bromothiazol-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair mechanisms. The nature of these interactions often involves the binding of Ethyl 2-(2-bromothiazol-5-yl)acetate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Ethyl 2-(2-bromothiazol-5-yl)acetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2-bromothiazol-5-yl)acetate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, such as nucleotides or amino acids. This inhibition can result in a decrease in the production of these biomolecules, thereby affecting cellular function. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-bromothiazol-5-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(2-bromothiazol-5-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-bromothiazol-5-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Ethyl 2-(2-bromothiazol-5-yl)acetate may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Ethyl 2-(2-bromothiazol-5-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For example, the compound may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of Ethyl 2-(2-bromothiazol-5-yl)acetate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
Ethyl 2-(2-bromothiazol-5-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
属性
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWRDWAJQLFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709263 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214833-98-4 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)








![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)


